2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
Description
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanolamine backbone, and a hydrochloride salt. The compound exists in two enantiomeric forms: (R)- and (S)-configurations. Key properties include:
- CAS No.: 2411592-34-0 (R-enantiomer)
- Molecular Formula: C₁₀H₁₆ClNO
- Molecular Weight: 201.69 g/mol
- Storage: Requires inert atmosphere and room temperature .
This compound is primarily utilized as a building block in pharmaceutical synthesis and chemical research, with applications in developing chiral catalysts or bioactive molecules.
Properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYROXNDYVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of the nitrostyrene intermediate or the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Synthesis and Production
The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride typically involves:
- Preparation of the Ethan-1-ol Backbone : Starting from 3,5-dimethylphenyl derivatives.
- Chiral Resolution : Achieved through asymmetric synthesis or chiral resolution techniques.
- Amination : Introduction of the amino group via reductive amination or other methods.
- Hydrochloride Formation : Conversion to its hydrochloride salt using hydrochloric acid.
Chemistry
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be transformed into numerous derivatives useful in synthetic chemistry.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | 3,5-Dimethylbenzaldehyde or benzoic acid |
| Reduction | Secondary or tertiary amines |
| Substitution | N-substituted derivatives |
Biology
In biological research, the compound is utilized to study enzyme mechanisms and protein-ligand interactions . The amino and hydroxyl groups facilitate binding to specific molecular targets, influencing biological pathways related to neurotransmission and inflammation.
Medicine
The compound is explored for its potential therapeutic properties and serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting various diseases.
Case Study 1: Enzyme Mechanism Studies
Research has demonstrated that this compound can modulate enzyme activity by interacting with active sites through hydrogen bonding facilitated by its functional groups. This interaction has been pivotal in understanding enzyme kinetics and mechanisms.
Case Study 2: Pharmaceutical Development
The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents with antimicrobial properties. Derivatives of this compound have shown promising activity against drug-resistant pathogens, highlighting its potential role in combating antibiotic resistance.
The biological activity of this compound is attributed to its interactions with enzymes and receptors:
- It may influence signaling pathways involved in neurotransmission.
- Its structural features allow for significant interactions with biomolecules, modulating their activity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
The enantiomers of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride exhibit identical molecular formulas but differ in spatial arrangement, impacting biological activity and synthetic utility.
Key Differences :
Fluorinated Analogs
Fluorine substitution alters electronic properties and lipophilicity. Examples include:
Key Differences :
Methoxy-Substituted Derivatives
Methoxy groups introduce hydrogen-bonding capabilities and polar surface area:
Key Differences :
- Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic methyl substituents.
- Electronic Effects: Methoxy donors may alter aromatic ring reactivity in electrophilic substitutions .
Phenylethylamine Derivatives
Distant structural analogs like dopamine hydrochloride share a phenyl-ethylamine backbone but differ in functional groups:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Differences | References |
|---|---|---|---|---|---|
| Dopamine hydrochloride | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Dihydroxyphenyl group; neurotransmitter activity |
Key Differences :
Physicochemical Properties
| Property | Target Compound (R) | (S)-Difluoro Analog | Dopamine Hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.69 | 209.62 | 189.64 |
| Storage Conditions | Inert, RT | Not specified | Standard RT |
| Hazard Statements | H302, H315, H319 | Not specified | Corrosive, Irritant |
Biological Activity
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group, which are critical for its biological interactions. Its structure allows for hydrogen bonding and other interactions with various biomolecules, potentially modulating their activity.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to these targets, influencing various biological processes. Research indicates that it may affect signaling pathways related to neurotransmission and inflammation .
1. Cytotoxicity
Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies indicate that derivatives of this compound can induce apoptosis in leukemia and breast cancer cell lines, demonstrating IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CEM-13 (leukemia) | 0.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 0.8 | p53 activation, caspase cleavage |
| U-937 (monocytic leukemia) | 0.6 | Cell cycle arrest |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
3. Neuropharmacological Effects
Preliminary studies indicate potential neuropharmacological effects, including modulation of neurotransmitter systems associated with psychosis and mood disorders. It has been suggested as a candidate for further development in treating psychiatric conditions .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results highlighted significant apoptotic activity in MCF-7 cells, with increased expression of p53 and activation of caspase pathways leading to programmed cell death .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in swelling and pain behaviors in treated animals compared to controls, suggesting its potential utility as an anti-inflammatory agent .
Applications in Drug Discovery
This compound serves as an intermediate in synthesizing pharmaceutical agents with therapeutic potential. Its role as a chiral building block is particularly valuable in developing new drugs targeting specific biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
